molecular formula C16H25N3O2 B7344982 (2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide

(2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide

Numéro de catalogue B7344982
Poids moléculaire: 291.39 g/mol
Clé InChI: ZCOHXBYFRWOQFW-OCCSQVGLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide, also known as BMS-986177, is a novel small molecule drug that has shown potential in treating various diseases.

Mécanisme D'action

(2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide exerts its pharmacological effects by selectively targeting and inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the activation of immune cells, and its dysregulation has been implicated in the pathogenesis of several diseases. By inhibiting BTK, this compound can modulate the immune response and reduce inflammation, making it a promising drug candidate for the treatment of various diseases.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses. This compound has also been shown to selectively target BTK, with minimal off-target effects on other kinases.

Avantages Et Limitations Des Expériences En Laboratoire

(2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide has several advantages for use in lab experiments, including its high yield and purity, favorable pharmacokinetic profile, and selective targeting of BTK. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Orientations Futures

There are several potential future directions for research on (2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide. One area of interest is the development of more potent and selective BTK inhibitors based on the structure of this compound. Another direction is the investigation of its efficacy in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its pharmacological effects and to identify potential biomarkers for patient selection and monitoring.
Conclusion:
In conclusion, this compound is a promising small molecule drug with potential therapeutic applications in various diseases. Its selective targeting of BTK and favorable pharmacokinetic profile make it an attractive drug candidate for further research and development. While there are some limitations to its use, the potential benefits of this compound warrant further investigation in preclinical and clinical studies.

Méthodes De Synthèse

The synthesis of (2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide involves a multi-step process that includes the coupling of tert-butyl-5-methylpyrazole with a cyclopropyl ketone intermediate, followed by the formation of an oxolane ring and the introduction of a carboxamide group. The final product is obtained in high yield and purity, making it suitable for further research and development.

Applications De Recherche Scientifique

(2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have demonstrated its effectiveness in inhibiting the growth of cancer cells and reducing inflammation in animal models.

Propriétés

IUPAC Name

(2S,3R)-N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-cyclopropyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-10-9-13(19(18-10)16(2,3)4)17-15(20)12-7-8-21-14(12)11-5-6-11/h9,11-12,14H,5-8H2,1-4H3,(H,17,20)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOHXBYFRWOQFW-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCOC2C3CC3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)[C@@H]2CCO[C@H]2C3CC3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.